(1e)-1,3-Bis(2-nitrophenyl)triaz-1-ene

Description

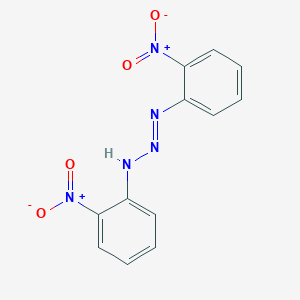

(1E)-1,3-Bis(2-nitrophenyl)triaz-1-ene is a triazene derivative characterized by two 2-nitrophenyl substituents attached to a triazene backbone (N=N–NH). The (1E) configuration denotes the trans-geometry of the azo group, which influences its electronic structure and reactivity. Triazenes are notable for their applications in medicinal chemistry (e.g., antitumor agents) and materials science (e.g., coordination chemistry precursors).

Properties

CAS No. |

5076-48-2 |

|---|---|

Molecular Formula |

C12H9N5O4 |

Molecular Weight |

287.23 g/mol |

IUPAC Name |

2-nitro-N-[(2-nitrophenyl)diazenyl]aniline |

InChI |

InChI=1S/C12H9N5O4/c18-16(19)11-7-3-1-5-9(11)13-15-14-10-6-2-4-8-12(10)17(20)21/h1-8H,(H,13,14) |

InChI Key |

JUMQSVATBIENEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NN=NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1e)-1,3-Bis(2-nitrophenyl)triaz-1-ene typically involves the reaction of 2-nitroaniline with a suitable diazonium salt under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazene linkage. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the larger volumes and ensure consistent quality. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(1e)-1,3-Bis(2-nitrophenyl)triaz-1-ene undergoes various chemical reactions, including:

Oxidation: The nitrophenyl groups can be further oxidized to form more complex nitro compounds.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of substituted triazene derivatives.

Scientific Research Applications

(1e)-1,3-Bis(2-nitrophenyl)triaz-1-ene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of (1e)-1,3-Bis(2-nitrophenyl)triaz-1-ene involves its interaction with molecular targets through its nitrophenyl groups. These groups can form hydrogen bonds and other interactions with biological molecules, leading to changes in their structure and function. The triazene core can also participate in electron transfer reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazene Derivatives

The following compounds are selected for comparison based on structural and functional group similarities:

3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)triaz-1-ene ()

- Substituents : One 2-ethoxyphenyl (electron-donating) and one 3-nitrophenyl (electron-withdrawing).

- Key Differences: The ethoxy group in the ortho position introduces steric hindrance and enhances solubility in organic solvents compared to nitro groups. The nitro group in the meta position (vs.

- Structural Data : Crystallographic studies (using SHELX software ) reveal planar triazene cores, but packing patterns differ due to substituent orientations.

(1E)-1-(4-Bromophenyl)-3-(4-methylphenyl)triaz-1-ene ()

- Substituents : A 4-bromophenyl (weakly electron-withdrawing) and a 4-methylphenyl (electron-donating).

- Key Differences :

- Bromine’s lower electronegativity compared to nitro results in reduced acidity (predicted pKa = 1.26 ± 0.50 vs. ~0.5–1.0 estimated for the target compound).

- Methyl groups increase hydrophobicity, leading to higher predicted boiling points (372.0 ± 52.0 °C ) than nitro-substituted triazenes, which may decompose before volatilization.

Data Table: Comparative Properties of Triazene Derivatives

Research Findings and Implications

- Electronic Effects : Nitro groups significantly lower pKa values compared to bromine or methyl groups due to strong electron withdrawal, enhancing proton dissociation .

- Thermal Stability : Ortho-nitro substituents in the target compound likely improve thermal stability over para-substituted analogs by facilitating intramolecular hydrogen bonding.

- Structural Insights : X-ray crystallography (via SHELX ) is critical for elucidating substituent-driven packing differences, which influence applications in crystal engineering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.